molecular formula C10H13BrO2 B3246201 1-Bromo-4-isopropoxy-2-methoxybenzene CAS No. 176391-61-0

1-Bromo-4-isopropoxy-2-methoxybenzene

Cat. No. B3246201
Key on ui cas rn: 176391-61-0
M. Wt: 245.11 g/mol
InChI Key: YERKTUFRISJBOQ-UHFFFAOYSA-N
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Patent
US06004959

Procedure details

To a stirred suspension of 4-bromo-3-methoxyphenol (2.03 g, 10 mmol) and K2CO3 (1.38 g, 10 mmol) in 2-butanone (70 mL) at ambient temperature under argon is added dropwise isopropyl iodide (2.21 g, 13.3 mmol). The resulting mixture is heated and stirred under reflux for 17 hours. The mixture is allowed to cool to ambient temperature then is filtered and concentrated by evaporation of the solvent. The residue is partitioned between Et2O and H2O. The Et2O layer is extracted with 5% NaOH (2×50 mL), washed with brine, and dried over MgSO4. The solvent is evaporated and the resulting residue is purified by flash chromatography (5% EtOAc/hexane) to afford the desired compound as a pale yellow oil. 2.13 g (87%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].C([O-])([O-])=O.[K+].[K+].[CH:17](I)([CH3:19])[CH3:18]>CC(=O)CC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:17]([CH3:19])[CH3:18])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)OC
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C)(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
then is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between Et2O and H2O
EXTRACTION
Type
EXTRACTION
Details
The Et2O layer is extracted with 5% NaOH (2×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by flash chromatography (5% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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